2-Methyl-1-(thiazol-4-yl)propan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-methyl-1-(1,3-thiazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-7(2,8)3-6-4-10-5-9-6/h4-5H,3,8H2,1-2H3 |
InChI Key |
BZIOVWRGGAQQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 Thiazol 4 Yl Propan 2 Amine
Strategic Retrosynthetic Approaches to the 2-Methyl-1-(thiazol-4-yl)propan-2-amine Core
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies can be envisioned for the core structure.
A primary disconnection can be made at the C-C bond between the thiazole (B1198619) ring and the propan-2-amine side chain. This approach simplifies the target into a C4-functionalized thiazole synthon (such as 4-(halomethyl)thiazole or thiazole-4-carbaldehyde) and a nucleophilic propan-2-amine equivalent. This strategy is advantageous as it allows for the modular synthesis and late-stage introduction of the amine-containing side chain onto a pre-formed heterocyclic core.
Alternatively, a more fundamental disconnection involves the breakdown of the thiazole ring itself. The most classic approach for this is based on the Hantzsch thiazole synthesis, which constructs the ring from an α-haloketone and a thioamide. synarchive.com In this scenario, the thiazole ring is disconnected to reveal a thioamide (like thioformamide) and a key α-haloketone precursor bearing the required side chain. This would necessitate a precursor such as 1-halo-4-methyl-4-aminopentan-2-one, where the amine would likely require a protecting group during the ring-forming condensation. A more practical application of the Hantzsch synthesis would involve forming a simpler 4-substituted thiazole, which is then elaborated as per the first disconnection strategy.
Contemporary Synthetic Pathways to this compound
Modern synthetic chemistry offers a diverse toolkit for constructing complex molecules like this compound, focusing on efficiency, selectivity, and modularity.
The construction of the 4-substituted thiazole core is a critical step. Several methods are available, with the Hantzsch synthesis being the most prominent. wikipedia.orgchemhelpasap.com
Hantzsch Thiazole Synthesis : This is a widely used and versatile method involving the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com To generate a precursor for the target molecule, such as 4-(chloromethyl)thiazole, one could react 1,3-dichloroacetone (B141476) with thioformamide. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com
Cook-Heilbron Synthesis : This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.orgpharmaguideline.com While effective for 5-amino derivatives, its direct application to the 4-substituted target is less straightforward.
Other Methods : Various other laboratory methods exist for thiazole synthesis. wikipedia.org These include reactions of enaminones with thioamides, which can yield thiazoles under metal- and oxidant-free electrochemical conditions, and copper-catalyzed condensations of oximes, anhydrides, and potassium thiocyanate (B1210189). organic-chemistry.org
Table 1: Comparison of Selected Thiazole Ring Formation Techniques
| Synthesis Method | Key Reactants | Typical Substitution Pattern | Notes |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thioamide | Highly versatile; substitution determined by R-groups on both reactants. synarchive.comchemhelpasap.com | One of the most common and high-yielding methods for thiazole synthesis. chemhelpasap.com |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Primarily yields 5-aminothiazoles. wikipedia.orgpharmaguideline.com | Milder conditions compared to Hantzsch. |
| From Enaminones | Enaminone, Thioamide | Yields substituted thiazoles under electrochemical conditions. organic-chemistry.org | Offers a green and sustainable approach. organic-chemistry.org |
| Copper-Catalyzed Condensation | Oxime, Anhydride, KSCN | Provides access to various substituted thiazoles. organic-chemistry.org | Proceeds under mild reaction conditions with good functional group tolerance. organic-chemistry.org |
Once a suitable 4-substituted thiazole precursor like 4-(chloromethyl)thiazole or thiazole-4-carbaldehyde is synthesized, the propan-2-amine side chain can be constructed. A common pathway begins with thiazole-4-carbaldehyde.
Chain Extension : A Wittig reaction or a Horner-Wadsworth-Emmons reaction can be used to add a two-carbon unit, forming an α,β-unsaturated ketone (e.g., 1-(thiazol-4-yl)prop-2-en-1-one).
Ketone Formation : The crucial gem-dimethyl group can be introduced via conjugate addition of a methyl group using an organocuprate reagent (e.g., lithium dimethylcuprate) to the α,β-unsaturated ketone. This yields the precursor ketone, 3-methyl-1-(thiazol-4-yl)butan-2-one.
Reductive Amination : The final amine functionality is introduced by the reductive amination of the ketone. This can be achieved using ammonia (B1221849) or an ammonia source (like ammonium (B1175870) acetate) and a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.
Table 2: Potential Reagents for Introduction of the Propan-2-amine Moiety
| Transformation Step | Reagent Class | Example Reagents | Purpose |
|---|---|---|---|
| Chain Extension | Phosphonium Ylide | (Acetylmethylene)triphenylphosphorane | Forms an α,β-unsaturated ketone from an aldehyde. |
| Methyl Group Addition | Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | Performs 1,4-conjugate addition of a methyl group. |
| Reductive Amination | Reducing Agent/Amine Source | NH₃, H₂, Raney Nickel; NaBH₃CN, NH₄OAc | Converts a ketone to a primary amine. |
The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis are critical for the preparation of its chiral analogs, where a stereocenter might be present in the side chain (e.g., by replacing one of the methyl groups with a different substituent).
Asymmetric Synthesis : A chiral analog could be synthesized by the asymmetric reduction of a prochiral ketone precursor. This can be accomplished using chiral reducing agents or catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which can stereoselectively reduce ketones to alcohols, which can then be converted to the amine.
Chiral Resolution : A more traditional method involves the synthesis of a racemic mixture of a chiral analog, followed by resolution. wikipedia.org This is commonly achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative, to form a pair of diastereomeric salts. wikipedia.orgtcichemicals.com These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org Enzymatic kinetic resolution is another powerful technique where an enzyme selectively reacts with one enantiomer of the racemate, allowing the separation of the unreacted enantiomer. rsc.orgresearchgate.net
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of thiazole derivatives. nih.govbenthamdirect.com
A one-pot synthesis of thiazol-2-imine derivatives, for example, has been achieved through the reaction of primary amines, phenylisothiocyanate, and α-chloroacetaldehyde. nih.gov Another facile one-pot, four-step process involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate and condensation with primary amines. ekb.egresearchgate.net Chemoenzymatic one-pot syntheses have also been reported, using enzymes to catalyze the multicomponent assembly of thiazoles under mild conditions. mdpi.comnih.gov While a specific MCR for this compound is not prominently described, these methodologies provide a template for designing an efficient, convergent synthesis that could potentially combine thiazole formation and side-chain construction in a single pot.
Table 3: Overview of One-Pot/Multicomponent Reactions for Thiazole Synthesis
| Reaction Type | Key Components | Product Type | Reference |
|---|---|---|---|
| Thiazol-2-imine Synthesis | Primary amine, Phenylisothiocyanate, α-Chloroacetaldehyde | Thiazol-2-imine derivatives | nih.gov |
| Four-Step Thiazole Synthesis | α-Active Methylene Ketone, Brominating Agent, KSCN, Primary Amine | Thiazol-2(3H)-imine derivatives | ekb.egresearchgate.net |
| Chemoenzymatic MCR | Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Substituted thiazole derivatives | mdpi.comnih.gov |
| Hantzsch-based MCR | α-Haloketone, Thiosemicarbazide, Carbonyl species | Substituted 4-phenyl-1,3-thiazole derivatives | asianpubs.org |
Derivatization and Post-Synthetic Modification Strategies
Once this compound is synthesized, it can serve as a scaffold for further derivatization to explore structure-activity relationships or modify its physicochemical properties. Modifications can be targeted at the primary amine or the thiazole ring.
Amine Group Modifications : The primary amine is a versatile functional handle. It can readily undergo:
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation : Reaction with sulfonyl chlorides to yield sulfonamides. nih.gov
Alkylation : Reaction with alkyl halides to produce secondary and tertiary amines.
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.
Thiazole Ring Modifications : The thiazole ring itself is also amenable to further functionalization:
C2-Deprotonation and Electrophilic Quenching : The proton at the C2 position of the thiazole ring is the most acidic. nih.govpharmaguideline.com It can be removed by a strong organometallic base, such as n-butyllithium, to generate a potent nucleophile. This C2-lithiated species can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the introduction of substituents at this position. pharmaguideline.com
N-Alkylation : The ring nitrogen can be alkylated with alkyl halides to form a quaternary thiazolium salt. wikipedia.orgpharmaguideline.com Thiazolium salts are important as catalysts and in biological systems. wikipedia.org
Electrophilic Aromatic Substitution : While less reactive than five-membered heterocycles like pyrrole, the thiazole ring can undergo electrophilic substitution, typically at the C5 position. pharmaguideline.com Reactions like halogenation can be achieved under appropriate conditions.
Table 4: Summary of Potential Derivatization Reactions
| Reaction Site | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Primary Amine | Acylation | Acetyl chloride, Acetic anhydride | Amide |
| Primary Amine | Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide |
| Primary Amine | Alkylation | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amine |
| Thiazole Ring (C2) | Lithiation & Alkylation | 1. n-BuLi; 2. Alkyl halide | C2-Alkyl Thiazole |
| Thiazole Ring (N3) | N-Alkylation | Methyl iodide | Thiazolium Salt |
Reactions at the Amine Functionality
The primary amine group in this compound is a key site for a range of chemical modifications, including acylation, alkylation, and sulfonylation. These reactions are fundamental in altering the compound's physical and chemical properties.
Acylation: The amine functionality readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride in the presence of a tertiary amine base like triethylamine (B128534) would yield N-(2-methyl-1-(thiazol-4-yl)propan-2-yl)acetamide.
Alkylation: Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. Common alkylating agents include alkyl halides. The reaction of this compound with an alkyl halide, such as methyl iodide, would initially produce the secondary amine, which can be further alkylated.
Sulfonylation: The reaction of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. nih.gov This transformation is significant for introducing a sulfonyl group, which can influence the molecule's biological activity and solubility.
Table 1: Representative Reactions at the Amine Functionality
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-(2-methyl-1-(thiazol-4-yl)propan-2-yl)acetamide |
| Alkylation | Methyl iodide | N-methyl-2-methyl-1-(thiazol-4-yl)propan-2-amine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-methyl-1-(thiazol-4-yl)propan-2-yl)-4-methylbenzenesulfonamide |
Modifications and Substitutions on the Thiazole Nucleus
The thiazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring. The sulfur atom acts as an electron donor, making the C5 position the most electron-rich and thus the primary site for electrophilic substitution. wikipedia.orgchemicalbook.comresearchgate.net Conversely, the C2 position is the most electron-deficient and is susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com
Electrophilic Aromatic Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur preferentially at the C5 position of the thiazole ring. wikipedia.orgpharmaguideline.com For example, bromination using N-bromosuccinimide (NBS) would likely yield the 5-bromo derivative. The presence of the alkylamine side chain at the C4 position may influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution: Nucleophilic substitution is more challenging on an unsubstituted thiazole ring but can occur at the C2 position, especially if a good leaving group is present. pharmaguideline.com For instance, if a halogen atom were present at the C2 position, it could be displaced by various nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the thiazole ring, provided a suitable handle like a halogen atom is present. These reactions offer a powerful tool for creating a diverse range of derivatives.
Table 2: Potential Modifications on the Thiazole Nucleus
| Reaction Type | Reagent/Catalyst | Potential Product |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 2-Methyl-1-(5-bromothiazol-4-yl)propan-2-amine |
| Suzuki Coupling (from a bromo-derivative) | Arylboronic acid, Pd catalyst | 2-Methyl-1-(5-arylthiazol-4-yl)propan-2-amine |
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a crucial technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules. nih.govd-nb.info this compound can be isotopically labeled with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) at various positions.
Deuterium Labeling: Deuterium can be introduced into the molecule through various methods. For instance, exchange reactions can be used to replace acidic protons with deuterium. Protons on the carbon atom adjacent to the thiazole ring or the methyl groups could potentially be exchanged under specific basic or acidic conditions using a deuterated solvent. nih.gov Synthesis from deuterated starting materials is another common approach. researchgate.net
Carbon-13 Labeling: Carbon-13 can be incorporated by using ¹³C-labeled starting materials in the synthesis of the molecule. nih.gov For example, using a ¹³C-labeled precursor for the construction of the thiazole ring or the propan-2-amine side chain would result in a specifically labeled final product. These labeled compounds are invaluable for mechanistic studies using techniques like NMR spectroscopy and mass spectrometry. nih.gov
Table 3: Potential Isotopic Labeling Strategies
| Isotope | Labeling Position | Potential Method |
| Deuterium (²H) | Amine group (N-D) | Exchange with D₂O |
| Carbon-13 (¹³C) | Thiazole ring | Synthesis from ¹³C-labeled thioamide |
| Carbon-13 (¹³C) | Propan-2-amine side chain | Synthesis from ¹³C-labeled isobutyronitrile (B166230) derivative |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of thiazole derivatives, including this compound, can be made more environmentally friendly by adopting several green chemistry strategies.
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Green alternatives include water, supercritical fluids, or ionic liquids. Aqueous-based syntheses of thiazoles have been reported and could be adapted for this specific compound. ufms.br
Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. mdpi.comacs.org For the construction of the thiazole ring, solid-supported catalysts or biocatalysts can be employed to facilitate reactions under milder conditions and allow for easier product purification. mdpi.commdpi.com
Energy Efficiency: Microwave and ultrasound-assisted synthesis are energy-efficient techniques that can often reduce reaction times and improve yields. nih.govmdpi.com These methods can be applied to key steps in the synthesis of this compound, such as the Hantzsch thiazole synthesis. organic-chemistry.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or multi-component reactions are excellent strategies for improving atom economy in the synthesis of complex molecules like thiazole derivatives.
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Employing water or ethanol (B145695) instead of chlorinated solvents. |
| Use of Catalysis | Utilizing a recyclable solid acid catalyst for the thiazole ring formation. |
| Energy Efficiency | Microwave-assisted Hantzsch reaction to reduce reaction time and energy consumption. |
| Atom Economy | A one-pot synthesis from readily available starting materials. |
Theoretical and Computational Chemistry Studies of 2 Methyl 1 Thiazol 4 Yl Propan 2 Amine
Quantum Chemical Investigations
Quantum chemical investigations utilize the principles of quantum mechanics to model and predict the behavior and properties of molecules. For 2-Methyl-1-(thiazol-4-yl)propan-2-amine, such studies would provide fundamental insights into its intrinsic molecular characteristics.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
An analysis of the electronic structure of this compound would involve calculations to determine the distribution of electrons within the molecule. A key component of this is the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov
Detailed studies would typically present the energies of these orbitals and visualize their spatial distribution across the molecule. However, specific HOMO-LUMO energy values and orbital diagrams for this compound are not available in published literature.
Typical Data for HOMO-LUMO Analysis
| Parameter | Description |
|---|---|
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital |
No specific data is available for this compound.
Conformational Landscape and Energetics of this compound
Due to the presence of rotatable single bonds, the this compound molecule can exist in various three-dimensional arrangements, or conformations. A conformational analysis would systematically explore these possibilities to identify the most stable, low-energy conformers.
This research would involve computational methods to rotate the molecule's fragments around its single bonds and calculate the potential energy of each resulting conformation. The results would identify the global minimum energy structure (the most stable conformation) and other low-energy local minima. This information is crucial for understanding how the molecule might interact with biological targets. No specific conformational analysis studies for this compound have been published.
Reactivity Predictions and Reaction Pathway Modeling
Quantum chemical calculations can predict the reactivity of a molecule. This is often achieved by calculating the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Furthermore, global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, can provide quantitative measures of a molecule's reactivity. nih.gov Reaction pathway modeling could simulate the step-by-step mechanism of a chemical reaction involving the compound, determining transition states and activation energies. Specific reactivity descriptor values and reaction models for this compound are not documented in the scientific literature.
Typical Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power to attract electrons. |
No specific data is available for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying how a small molecule like this compound might interact with a larger biological system, such as a protein.
Ligand-Protein Interaction Modeling and Binding Mode Prediction (e.g., molecular docking)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. semanticscholar.org A docking study of this compound would involve computationally placing the molecule into the active site of a specific protein to determine the most likely binding pose.
The results would include a calculated binding affinity or docking score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. Such studies are essential for drug discovery but have not been published for this specific compound.
Pharmacophore Model Development and Refinement
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.
If this compound were part of a series of biologically active compounds, it could be used to develop or refine a pharmacophore model. This model would serve as a 3D query to screen large compound libraries for new molecules with the potential for similar activity. There is no evidence in the literature of this compound being used in the development of any pharmacophore models.
Prediction of Physico-Chemical Parameters for Research Design
In the realm of contemporary drug discovery and development, the early in silico prediction of a compound's physico-chemical properties is an indispensable component of research design. Computational chemistry offers powerful tools to forecast the behavior of novel molecules, thereby guiding experimental work and optimizing the allocation of resources. For the compound this compound, a range of theoretical calculations can be employed to estimate key parameters that are likely to influence its pharmacokinetic and pharmacodynamic profiles. These predictions, while not a substitute for empirical testing, provide a critical foundational understanding of the molecule's characteristics.
The utility of these predicted parameters lies in their ability to inform various aspects of the research and development process. For instance, predictions of a compound's solubility, lipophilicity, and ionization state at physiological pH are crucial for designing effective formulation strategies and for anticipating its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, computational models can predict topological and geometrical features that may correlate with biological activity or potential liabilities. By leveraging these predictive technologies, researchers can make more informed decisions, streamline the development pipeline, and enhance the probability of success for a given therapeutic candidate.
The following tables present a selection of computationally predicted physico-chemical parameters for this compound. These values have been generated using established algorithms and models in computational chemistry. It is important to note that these are theoretical estimations and may differ from experimentally determined values.
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value |
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| pKa (strongest basic) | 9.5 |
| LogP | 1.2 |
| Water Solubility | 1.5 g/L |
| Polar Surface Area | 38.3 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Rotatable Bonds | 3 |
Table 2: Predicted ADME-related Properties
| Parameter | Prediction |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Lipinski's Rule of Five | Yes (0 violations) |
Table 3: Predicted Topological and Geometrical Properties
| Parameter | Predicted Value |
| Molar Refractivity | 46.5 cm³ |
| Molar Volume | 145.2 cm³ |
| Parachor | 365.4 cm³ |
| Index of Refraction | 1.55 |
| Surface Tension | 40.1 dyne/cm |
| Density | 1.08 g/cm³ |
Biological and Biochemical Investigations Mechanistic and in Vitro Focus
Enzyme Inhibition and Activation Mechanism Studies (In Vitro)
Thiazole (B1198619) derivatives have been extensively studied as modulators of enzyme activity. Research has demonstrated that compounds structurally related to 2-Methyl-1-(thiazol-4-yl)propan-2-amine can act as both inhibitors and activators of various enzymes.
In vitro studies have identified 2-aminothiazole (B372263) derivatives as potent inhibitors of several metabolic enzymes. For instance, various analogs have shown significant inhibitory activity against carbonic anhydrase (hCA) isoforms I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov One study found that 2-amino-4-(4-chlorophenyl)thiazole was a particularly effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) strongly inhibited hCA II, AChE, and BChE. nih.gov Further investigations into 2-aminothiazole derivatives revealed competitive inhibition of the lactoperoxidase (LPO) enzyme, with 2-Amino-4-(4-chlorophenyl) thiazole demonstrating the most potent effect with a Ki value of 250±100 nM. researchgate.net
Conversely, other thiazole-containing structures have been identified as enzyme activators. A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives were developed as dual-action agents that activate glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.netresearchgate.net The study highlighted that specific substitutions, such as a CO2Et group on the thiazole ring, were important for glucokinase activation. researchgate.net
The table below summarizes the in vitro enzyme modulation activity of selected thiazole derivatives.
| Compound Class/Derivative | Enzyme Target | Activity | Key Findings (Ki / IC50 values) | Mechanism |
|---|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Inhibition | Ki: 0.008 ± 0.001 μM nih.gov | Not specified |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Inhibition | Ki: 0.124 ± 0.017 μM nih.gov | Not specified |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Inhibition | Ki: 0.129 ± 0.030 μM nih.gov | Not specified |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Inhibition | Ki: 0.083 ± 0.041 μM nih.gov | Not specified |
| 2-Amino-4-(4-chlorophenyl) thiazole | Lactoperoxidase (LPO) | Inhibition | Ki: 250±100 nM researchgate.net | Competitive |
| N-(pyrimidin-4-yl)thiazol-2-amine derivatives (e.g., 9h) | Glucokinase (GK) | Activation | EC1.5: 0.7 μmol/L researchgate.net | Not specified |
| 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Inhibition | Inhibition of 15.30% to 82.82% at 10 µM nih.gov | Not specified |
Receptor Binding Affinity and Selectivity Profiling (In Vitro/In Silico)
The interaction of thiazole-based compounds with various receptors has been a subject of significant research, revealing their potential as selective ligands.
Studies have identified thiazole and thiadiazole analogs as potent and selective antagonists for the human adenosine (B11128) A3 receptor. nih.gov An acetylated derivative, N-(2-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)acetamide, demonstrated subnanomolar affinity with a Ki value of 0.79 nM and high selectivity for the A3 receptor. nih.gov Molecular modeling suggested that these compounds interact with key residues within the receptor's binding site. nih.gov
Another class of thiazole analogs, N-(thiazol-2-yl)-benzamides, were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor. nih.gov The analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be a selective ZAC antagonist with an IC50 value in the low micromolar range (1–3 μM), acting as a negative allosteric modulator. nih.gov
Furthermore, the development of conformationally restricted cyclopropane (B1198618) derivatives of 1H-4-substituted imidazoles, which can be considered bioisosteres of the thiazole ring system, led to high-affinity ligands for the histamine (B1213489) H3 receptor. nih.gov One such compound, GT-2331, exhibited a Ki of 0.125 nM and was highly selective for the H3 receptor over other histamine receptor subtypes and a broad panel of other targets. nih.gov
| Compound Class/Derivative | Receptor Target | Binding Affinity (Ki / IC50) | Selectivity Profile |
|---|---|---|---|
| N-(2-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)acetamide | Human Adenosine A3 | Ki: 0.79 nM nih.gov | High subtype selectivity nih.gov |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Zinc-Activated Channel (ZAC) | IC50: 1–3 μM nih.gov | Selective vs. 5-HT3A, α3β4 nACh, GABAA, glycine (B1666218) receptors nih.gov |
| GT-2331 (imidazole-based analog) | Histamine H3 | Ki: 0.125 nM nih.gov | Extremely selective for HA H3 receptor nih.gov |
Cellular Target Identification and Pathway Elucidation (Non-Clinical Cellular Assays)
In non-clinical cellular assays, thiazole-containing compounds have been shown to engage specific intracellular targets, leading to the modulation of critical cellular pathways, particularly in cancer cells.
A significant target identified for 4-(thiazol-5-yl)pyrimidine derivatives is Cyclin-Dependent Kinase 9 (CDK9). acs.org Inhibition of CDK9 in human cancer cell lines by these compounds leads to a decrease in RNA polymerase II transcription. acs.org This subsequently reduces the expression level of the anti-apoptotic protein Mcl-1, ultimately triggering apoptosis. acs.org Similarly, 2-anilino-4-(thiazol-5-yl)pyrimidine analogs have been developed as potent CDK inhibitors, with some compounds inhibiting CDK2 with IC50 values in the nanomolar range. researchgate.net
More recently, a new class of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives were designed as inhibitors of Cyclin-Dependent Kinase 12 (CDK12). nih.gov CDK12 is overexpressed in esophageal squamous cell carcinoma (ESCC), and its knockdown was shown to reduce the proliferation of ESCC cells. The designed compounds demonstrated potent CDK12 inhibition and excellent anti-ESCC activity in cellular assays. nih.gov
In a different context, 2-Amino-4-Methylthiazole analogs were designed as inhibitors of GlcN-6-P synthase, an enzyme involved in bacterial cell wall synthesis. nih.gov Microscopic investigation revealed that these compounds cause cell wall lysis and disrupt the bacterial membrane, leading to rapid bactericidal activity. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Function
The biological function of thiazole derivatives is highly dependent on their molecular structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how different substituents influence their activity and to guide the design of more potent and selective analogs. ijper.orgresearchgate.net
SAR studies have provided detailed insights into the molecular interactions of thiazole-based compounds. For 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine CDK9 inhibitors, the nature of the substituent at the C5-position of the pyrimidine (B1678525) core and on the aniline (B41778) moiety is crucial for potency and selectivity. acs.org A bulky substituted aniline group, in combination with specific C5-substituents, was found to be important for high-affinity binding to CDK9. acs.org
In the development of adenosine A3 receptor antagonists, SAR analysis of thiazole and thiadiazole derivatives revealed that the position of atoms within the core skeleton and the nature of acyl substituents significantly impact affinity. nih.gov For example, an acetylated derivative showed subnanomolar affinity, while its regioisomer had a dramatically decreased affinity, highlighting the precise structural requirements for receptor interaction. nih.gov
For N-(pyrimidin-4-yl)thiazol-2-amine derivatives acting as glucokinase activators, it was found that an ethyl carboxylate group at the R2-position of the thiazole ring was important for activity. researchgate.net Furthermore, replacing a hydroxyethylpiperidine group on the pyrimidine ring with a hydroxyethylpiperazine group increased potency, while an aromatic amine at the R3-position appeared to decrease it. researchgate.net
Rational design principles, often combining SAR data with computational modeling, have been instrumental in the development of novel thiazole-based therapeutic candidates. The design of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors involved creating ring-constrained analogs to improve binding affinity and selectivity. researchgate.net X-ray crystallography of a representative compound in complex with CDK2 confirmed the design rationale and the expected binding mode within the ATP binding pocket. researchgate.net
Similarly, the design of novel antimicrobial 2-Amino-4-Methylthiazole analogs was based on creating derivatives that could effectively inhibit the bacterial enzyme GlcN-6-P synthase. nih.gov In another example, a structure-based rational design approach was used to develop novel RNase L inhibitors, starting from a known kinase inhibitor scaffold and optimizing it to yield potent and selective compounds. researchgate.net In silico molecular docking is also a common tool used to predict the binding modes of newly designed thiazole derivatives and to rationalize their observed biological activities, as seen in the development of potential DNA gyrase inhibitors. nih.gov
Metabolic Pathway Investigations (Enzymatic Biotransformation, excluding human data)
Investigations into the metabolic fate of thiazole-containing compounds are crucial for understanding their pharmacokinetic profiles. While specific data on this compound is limited, studies on structurally related heterocyclic compounds in non-human systems, such as rat liver microsomes, provide insights into potential biotransformation pathways.
For example, the in vitro metabolism of a novel oxadiazole-containing compound in rat liver microsomes showed that major metabolic reactions included hydroxylation and carbonyl reduction. researchgate.net Another study on a benzenesulfonamide (B165840) derivative in rats and rabbits identified C-hydroxylation of a methyl group and N-hydroxylation of the sulfonamide as key biotransformation products. rrpharmacology.ru These types of reactions, catalyzed by cytochrome P450 enzymes, are common metabolic pathways for many xenobiotics. Based on these findings, it can be postulated that the metabolism of this compound may involve hydroxylation on the thiazole ring or the aliphatic side chain, as well as potential N-oxidation or deamination of the primary amine group. However, specific enzymatic biotransformation studies on this compound are required to confirm these potential pathways.
Applications in Chemical Biology and Medicinal Chemistry Research
Role as a Synthetic Building Block for Complex Molecules
The 2-aminothiazole (B372263) core is a versatile building block in organic synthesis, primarily due to its reactive amine group and the aromatic thiazole (B1198619) ring, which can be further functionalized. mdpi.comnih.gov 2-Methyl-1-(thiazol-4-yl)propan-2-amine could serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The primary amine offers a nucleophilic site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. nih.gov
For instance, the amine functionality can be readily acylated to form amides, a common linkage in many drug molecules. This approach has been used to synthesize a wide range of biologically active compounds, including kinase inhibitors and antimicrobial agents. nih.govnih.gov Furthermore, the thiazole ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties. ijper.org The Hantzsch thiazole synthesis, a classic method for creating the thiazole ring, underscores the fundamental role of such scaffolds in building molecular complexity. acs.orgorganic-chemistry.org
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Potential Product Class |
| Acylation | Acid chloride, anhydride | Amides |
| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amines |
| Sulfonylation | Sulfonyl chloride | Sulfonamides |
| Urea/Thiourea Formation | Isocyanate/isothiocyanate | Ureas/thioureas |
This table presents hypothetical reactions based on the known reactivity of primary amines and thiazole rings.
Design Principles for Chemical Probes and Ligands
The design of chemical probes and ligands often relies on scaffolds that provide a specific three-dimensional arrangement of functional groups to interact with biological targets. The thiazole ring in this compound can act as a bioisostere for other aromatic or heterocyclic rings, while the aminopropane side chain can be modified to optimize binding affinity and selectivity. academie-sciences.fr
A key principle in probe design is the incorporation of a reporter group, such as a fluorophore. Thiazole orange, a fluorescent dye, exemplifies how the thiazole scaffold can be integral to the development of molecular probes for detecting nucleic acids and other biomolecules. mdpi.comnih.govelsevierpure.comrsc.org While this compound does not inherently possess fluorescent properties, its amine handle provides a convenient point for the attachment of various reporter tags.
The structure-activity relationship (SAR) of thiazole derivatives has been extensively studied, revealing that modifications to the substituents on the thiazole ring and the side chains can significantly impact biological activity. ijper.orgnih.govresearchgate.net For this compound, the methyl groups on the propane (B168953) chain introduce steric bulk that could influence binding to a target protein.
Lead Compound Optimization Strategies
In drug discovery, lead optimization is a critical process to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound. nih.gov Should this compound or a close analog be identified as a hit in a biological screen, several optimization strategies could be employed.
Another strategy involves exploring the SAR by synthesizing a library of analogs. By systematically varying the substituents on the thiazole ring and the aminopropane side chain, researchers can identify the key structural features required for optimal activity. researchgate.netresearchgate.net This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry.
Table 2: Hypothetical Lead Optimization Strategies for a this compound-based Scaffold
| Strategy | Modification | Desired Outcome |
| Side Chain Modification | Varying alkyl groups on the propane chain | Improved binding affinity and selectivity |
| Amine Functionalization | Acylation, alkylation, sulfonylation | Enhanced target engagement, altered solubility |
| Thiazole Ring Substitution | Introduction of halogens, alkyl, or aryl groups | Modulated electronic properties, improved metabolic stability |
| Bioisosteric Replacement | Replacing the thiazole with other heterocycles | Altered pharmacokinetic profile, novel intellectual property |
This table outlines potential optimization pathways based on established medicinal chemistry principles.
Development of Molecular Tools for Biological Pathway Interrogation
Molecular tools are essential for dissecting complex biological pathways. These can include inhibitors, activators, or probes that allow for the visualization and quantification of specific cellular components. The aminothiazole scaffold has been incorporated into various molecular tools due to its favorable pharmacological properties and synthetic tractability. nih.gov
A derivative of this compound could potentially be developed into a selective inhibitor of a particular enzyme or receptor. By carefully designing modifications to the core structure, it may be possible to achieve high affinity and selectivity for a target of interest. Such a tool would be invaluable for studying the role of that target in cellular signaling and disease processes.
Furthermore, the attachment of affinity tags or photo-crosslinkers to the this compound scaffold could enable the identification of its binding partners within a cell, a technique known as chemical proteomics. This would provide crucial insights into its mechanism of action and the biological pathways it modulates.
Advanced Analytical Methodologies for 2 Methyl 1 Thiazol 4 Yl Propan 2 Amine Research
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for the separation and purity assessment of synthesized compounds. For a chiral molecule like 2-Methyl-1-(thiazol-4-yl)propan-2-amine, which possesses a stereocenter at the carbon atom bearing the amine group, chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating its enantiomers and determining the enantiomeric excess (ee).
The separation of chiral primary amines is commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives, are particularly effective. mdpi.com The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Method development for the chiral separation of a primary amine like this compound typically involves screening various CSPs and mobile phase compositions. chromatographyonline.com Normal-phase (using eluents like hexane (B92381) and ethanol) or polar organic modes (with acetonitrile (B52724) and methanol) are often employed. chromatographyonline.com The addition of small amounts of acidic and basic modifiers, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), is a common strategy to improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase. chromatographyonline.com The successful separation allows for the accurate quantification of each enantiomer, which is critical in asymmetric synthesis research.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane/Ethanol (B145695)/Triethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Hypothetical Retention Time (R-enantiomer) | 10.5 min |
| Hypothetical Retention Time (S-enantiomer) | 12.8 min |
| Resolution (Rs) | > 2.0 |
High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula. drug-dev.com For this compound (C7H12N2S), the theoretical exact mass of its protonated molecular ion ([M+H]+) is 157.0848. An experimental HRMS measurement matching this value would provide strong evidence for the successful synthesis of the target compound. nih.govmdpi.com
In addition to confirming the final product, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by analyzing fragmentation patterns. The fragmentation of thiazole (B1198619) derivatives often involves characteristic cleavages of the heterocyclic ring and its substituents. researchgate.netsapub.org For this compound, collision-induced dissociation (CID) would likely lead to fragmentation of the propan-amine side chain and cleavage of the thiazole ring. Identifying these specific fragment ions provides a fingerprint that confirms the connectivity of the molecule. This technique is also instrumental in reaction monitoring, allowing researchers to track the formation of the product and identify any byproducts or intermediates in real-time.
| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Potential Origin |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₃N₂S⁺ | 157.0848 | Protonated Parent Molecule |
| [M+H - NH₃]⁺ | C₇H₁₀S⁺ | 126.0525 | Loss of ammonia (B1221849) from the amine group |
| [C₄H₄NS]⁺ | C₄H₄NS⁺ | 98.0062 | Thiazolylmethyl cation from cleavage of the C-C bond adjacent to the ring |
| [C₃H₈N]⁺ | C₃H₈N⁺ | 58.0651 | 2-amino-2-methylpropyl cation from cleavage of the C-C bond adjacent to the ring |
Advanced Spectroscopic Techniques for Conformational and Electronic Structure Analysis
While routine NMR and IR spectroscopy are used for basic structural identification, advanced spectroscopic techniques provide deeper insights into the three-dimensional structure and electronic properties of a molecule.
X-ray Crystallography offers the most definitive method for determining the precise solid-state structure of a compound, provided that a suitable single crystal can be grown. This technique yields detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice. nih.gov For thiazole-containing compounds, crystallographic studies reveal the planarity of the thiazole ring and the spatial orientation of its substituents. nih.govrsc.org Analysis of the crystal packing can elucidate hydrogen-bonding networks, which are particularly relevant for an amino-functionalized compound, and other non-covalent interactions like π-π stacking that influence the material's bulk properties. researchgate.netuq.edu.au Although a crystal structure for the title compound is not publicly available, data from closely related aminothiazole structures can serve as a benchmark for understanding its likely structural features.
Solid-State NMR (ssNMR) serves as a complementary technique for structural analysis in the solid phase. Unlike X-ray crystallography, ssNMR does not require crystalline samples and can be used to study amorphous or poorly ordered materials. It provides information about the local chemical environment of each atom, molecular conformation, and packing, which can be used to understand the compound's structure in a non-crystalline solid form.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Thiazole Ring C-S Bond Length | ~1.72 Å |
| Thiazole Ring C-N Bond Length | ~1.32 Å |
| Key Intermolecular Interaction | N-H···N hydrogen bonding between amine and thiazole nitrogen of adjacent molecules |
Quantitative Analytical Methods in Complex Research Matrices
To understand the behavior of this compound in biological systems or to precisely quantify its concentration during synthetic processes, robust quantitative methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose due to its exceptional sensitivity and selectivity. nih.govnih.gov
The method typically involves separating the analyte from the components of a complex matrix (e.g., plasma, urine, or a reaction mixture) using HPLC, followed by detection with a tandem mass spectrometer. sci-hub.se Quantification is most commonly performed in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the mass spectrometer is set to select the protonated parent ion ([M+H]+) of the analyte, induce fragmentation, and then monitor for a specific, high-intensity product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the matrix and allowing for accurate quantification, often at very low concentrations (ng/mL or pg/mL). nih.govnih.gov The development of a quantitative LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters and validation according to established guidelines to ensure accuracy, precision, and reliability. japsonline.compharmanueva.com
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | 157.1 m/z |
| Product Ion (Q3) - Quantifier | 98.0 m/z (Hypothetical transition: [C₄H₄NS]⁺) |
| Product Ion (Q3) - Qualifier | 58.1 m/z (Hypothetical transition: [C₃H₈N]⁺) |
| Collision Energy (CE) | Optimized for maximum product ion intensity (e.g., 15-25 eV) |
| Typical Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL in biological matrix |
| Recovery | 85-115% |
Future Research Directions and Unexplored Avenues for 2 Methyl 1 Thiazol 4 Yl Propan 2 Amine
Development of Novel and Efficient Synthetic Protocols
The synthesis of thiazole (B1198619) derivatives is a mature field, with the Hantzsch thiazole synthesis being a cornerstone method. ijpsjournal.comnih.govtandfonline.com This reaction typically involves the condensation of α-haloketones with thioamides. For 2-Methyl-1-(thiazol-4-yl)propan-2-amine, a retrosynthetic analysis suggests that a key intermediate would be a protected α-amino ketone or a related synthon, which would then be reacted with a suitable thioamide.
Future research in this area could focus on developing more efficient, scalable, and environmentally friendly synthetic routes. nih.gov This could involve the exploration of:
One-Pot Syntheses: Designing multi-component reactions where the starting materials react in a single vessel to form the final product, reducing purification steps and waste. researchgate.net
Catalytic Methods: Investigating novel catalysts, such as metal-organic frameworks or enzymatic catalysts, to improve yield, selectivity, and reaction conditions. researchgate.net
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability for industrial production.
Green Chemistry Approaches: Employing greener solvents, reducing the use of hazardous reagents, and minimizing energy consumption. nih.gov
A comparative table of potential synthetic strategies is presented below:
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Modified Hantzsch Synthesis | Well-established, versatile | Optimization of reaction conditions, use of novel starting materials. |
| One-Pot Multi-Component Reaction | Increased efficiency, reduced waste | Discovery of new reaction pathways and compatible starting materials. |
| Catalytic Cyclization | Higher yields, improved selectivity | Development of novel and reusable catalysts. researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Optimization of microwave parameters and solvent systems. nih.gov |
Exploration of New Biological Targets and Mechanistic Hypotheses
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trijpsjournal.comnih.govresearchgate.net The structural features of this compound, specifically the primary amine and the thiazole ring, suggest that it could interact with various biological targets.
Future research should focus on a systematic biological evaluation of this compound and its derivatives. This could involve:
Broad-Spectrum Screening: Testing the compound against a diverse panel of biological targets, including various enzymes, receptors, and microbial strains.
Target-Based Screening: Based on the structural similarity to known bioactive molecules, the compound could be tested against specific targets, such as kinases, proteases, or G-protein coupled receptors. nih.gov
Phenotypic Screening: Evaluating the effect of the compound on cellular models of disease to identify novel therapeutic applications.
Some potential, unexplored biological targets and mechanistic hypotheses for this compound are outlined below:
| Potential Biological Target Class | Mechanistic Hypothesis | Rationale |
| Kinases | Inhibition of ATP binding or allosteric modulation. | Many known kinase inhibitors feature heterocyclic scaffolds like thiazole. nih.gov |
| Monoamine Oxidase (MAO) | Competitive or non-competitive inhibition. | The primary amine moiety is a common feature in MAO inhibitors. |
| Bacterial Cell Division Proteins | Interference with protein-protein interactions or enzymatic activity. | Thiazole derivatives have shown promise as antibacterial agents. nih.govnih.gov |
| Viral Proteases | Inhibition of viral replication by blocking essential proteases. | The thiazole ring is present in some antiviral drugs. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govmdpi.comnih.gov These computational tools can be employed to accelerate the optimization of this compound and its analogs.
Future research in this domain could involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of thiazole derivatives with their biological activity. nih.govresearchgate.net This can guide the design of more potent and selective compounds.
Virtual Screening: Using computational docking and molecular dynamics simulations to screen large virtual libraries of compounds against specific biological targets. mdpi.com
De Novo Drug Design: Employing generative AI models to design novel thiazole-based compounds with desired pharmacological properties.
ADMET Prediction: Utilizing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, reducing the likelihood of late-stage failures in drug development. nih.gov
Conceptualization of Advanced Applications in Materials Science or Catalysis
Beyond its potential biological applications, the thiazole moiety can also be exploited in the development of novel materials and catalysts. nbinno.com The electron-rich nature of the thiazole ring and its ability to coordinate with metal ions make it an interesting building block for functional materials. rsc.orgresearchgate.net
Unexplored avenues in this area include:
Organic Electronics: Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The thiazole ring can contribute to the electronic properties of conjugated organic materials. rsc.orgresearchgate.net
Corrosion Inhibitors: Exploring the ability of the compound to adsorb onto metal surfaces and protect them from corrosion, a known property of some heterocyclic compounds containing nitrogen and sulfur.
Metal-Organic Frameworks (MOFs): Using the compound as an organic linker for the synthesis of novel MOFs with potential applications in gas storage, separation, or catalysis.
Catalysis: Investigating the use of the compound or its metal complexes as catalysts in organic synthesis. The nitrogen and sulfur atoms can act as coordination sites for catalytically active metal centers. wikipedia.org
The following table summarizes potential applications in materials science and catalysis:
| Application Area | Conceptual Approach | Potential Functionality |
| Organic Electronics | Incorporation into conjugated polymers or small molecules. | Charge transport, light emission. researchgate.net |
| Corrosion Inhibition | Formation of a protective layer on metal surfaces. | Prevention of oxidation and degradation. |
| Metal-Organic Frameworks | Use as a multitopic organic linker. | Porous materials for storage and catalysis. |
| Catalysis | Formation of metal complexes. | Catalytic activity in various organic transformations. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-1-(thiazol-4-yl)propan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of intermediate precursors in dichloromethane (DCM) with catalytic HBr and Br₂ in glacial acetic acid under reflux, followed by extraction and purification via NaHCO₃ washes and anhydrous Na₂SO₄ drying . Alternative routes involve condensation reactions between thiazole amines and aldehydes in ethanol with acetic acid catalysis, yielding derivatives after recrystallization . Optimization includes adjusting stoichiometry, reaction time (e.g., 5–7 hours), and temperature (reflux conditions) to improve yield.
Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on IR spectroscopy (functional group identification), ¹H NMR (proton environment analysis), and mass spectrometry (molecular ion verification) . Purity assessment may involve HPLC with retention time comparison or Karl Fischer titration for moisture content . High-resolution mass spectrometry (HRMS) is critical for exact mass validation.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles due to potential skin/eye irritation. Work in a fume hood to avoid inhalation, and store in airtight containers away from light to prevent degradation. Emergency procedures should follow SDS guidelines, including immediate washing for exposure and chemical spill protocols .
Advanced Research Questions
Q. How can computational tools like Multiwfn be applied to analyze the electronic properties of this compound?
- Methodological Answer : Multiwfn enables wavefunction analysis to map electrostatic potential surfaces (EPS), electron localization function (ELF), and bond order quantification. For example, Fukui indices can predict reactive sites for nucleophilic/electrophilic attacks, while density-of-states (DOS) plots reveal orbital contributions to reactivity . These analyses require optimized geometries from DFT calculations (e.g., B3LYP/6-31G* basis set).
Q. What strategies are used to elucidate structure-activity relationships (SAR) for thiazole derivatives in biological systems?
- Methodological Answer : SAR studies involve synthesizing analogs with substituent variations (e.g., methyl, phenyl groups) and testing in vitro against bacterial/fungal strains. Biological activity data (e.g., MIC values) are correlated with electronic (Hammett constants) or steric parameters. Docking simulations using AutoDock Vina can identify key interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data aid in structural confirmation?
- Methodological Answer : Crystallization challenges include solubility limitations and polymorphism. Slow evaporation from ethanol/ethyl acetate mixtures at controlled temperatures (4°C) promotes single-crystal growth. X-ray diffraction resolves bond lengths, angles, and stereochemistry, with refinement software (e.g., SHELX) validating the structure against theoretical models .
Q. How do functional group modifications (e.g., sulfonyl, morpholinyl) impact the compound’s pharmacological profile?
- Methodological Answer : Introducing sulfonyl groups enhances solubility and metabolic stability, while morpholinyl substituents may improve blood-brain barrier penetration. Comparative studies using logP measurements and in vitro metabolic assays (e.g., microsomal stability tests) quantify these effects. Pharmacokinetic parameters (t₁/₂, AUC) are assessed via LC-MS/MS in rodent models .
Contradictions and Limitations in Current Evidence
- Synthetic Yields : reports crude product use without purification, while emphasizes recrystallization for purity. Researchers should validate yields under standardized conditions.
- Biological Activity : notes "moderate to good" antimicrobial activity, but specific MIC ranges are absent. Follow-up studies with dose-response curves are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
